2-(2,2-Diphenylethyl)-2-methyloxirane
Description
2-(2,2-Diphenylethyl)-2-methyloxirane is an epoxide derivative featuring a methyl group and a 2,2-diphenylethyl substituent on the oxirane ring. The compound’s structure combines steric bulk from the diphenylethyl group with the inherent reactivity of the epoxide ring, making it relevant for applications in pharmaceuticals, polymer chemistry, or as an intermediate in organic synthesis.
Properties
CAS No. |
54949-91-6 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)-2-methyloxirane |
InChI |
InChI=1S/C17H18O/c1-17(13-18-17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
WMBPVRRKKMOIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
The following table summarizes key structural and functional differences between 2-(2,2-Diphenylethyl)-2-methyloxirane and analogous compounds:
Key Observations:
Steric Effects :
- The 2,2-diphenylethyl group in the target compound introduces significant steric hindrance compared to simpler derivatives like 2-methyl-2-phenyloxirane. This bulk may slow down ring-opening reactions (e.g., nucleophilic attacks) but enhance stability .
- In contrast, 2,2-diphenyloxirane (CAS 882-59-7) lacks alkyl chains, leading to faster reactivity in polymerization due to reduced steric shielding .
Electronic Effects :
- Electron-donating groups (e.g., methoxy in 2-(4-methoxyphenyl)-3-methyloxirane) increase epoxide reactivity toward electrophiles. The target compound’s substituents (alkyl and aryl) likely provide moderate electron donation, balancing stability and reactivity .
Physical Properties :
- Higher molecular weight (264.36 g/mol) and hydrophobicity from the diphenylethyl group suggest lower water solubility compared to smaller epoxides like 2-methyl-2-phenyloxirane (134.18 g/mol) .
Applications :
- Derivatives like 2-(4-methoxyphenyl)-3-methyloxirane (Anethole oxide) are used in flavor industries, while bulkier analogs (e.g., the target compound) may serve as intermediates in drug synthesis, leveraging their lipophilicity for membrane penetration .
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